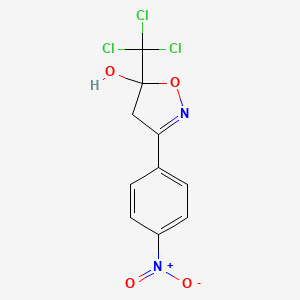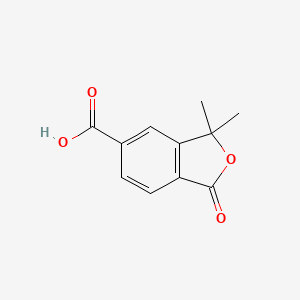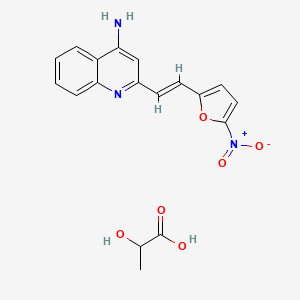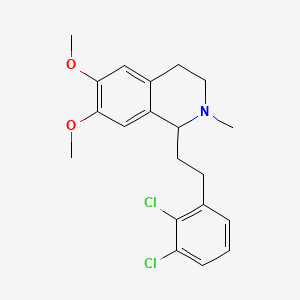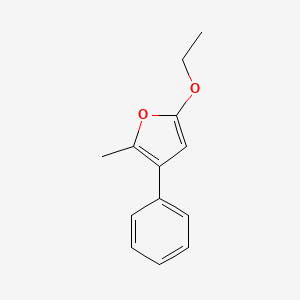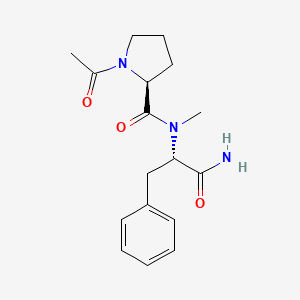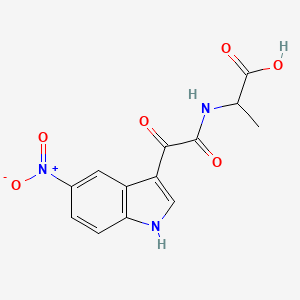
2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is a complex organic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid typically involves the reaction of 5-nitroindole with oxalyl chloride to form an intermediate, which is then reacted with alanine to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-(5-Amino-1H-indol-3-yl)-2-oxoacetamido)propanoic acid .
科学研究应用
2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to interact with enzymes and receptors, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride
- 1-Methyl-2-(6-methyl-1H-indol-3-yl)ethylamine hydrochloride
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
Uniqueness
What sets 2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
属性
分子式 |
C13H11N3O6 |
|---|---|
分子量 |
305.24 g/mol |
IUPAC 名称 |
2-[[2-(5-nitro-1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H11N3O6/c1-6(13(19)20)15-12(18)11(17)9-5-14-10-3-2-7(16(21)22)4-8(9)10/h2-6,14H,1H3,(H,15,18)(H,19,20) |
InChI 键 |
MNFHAOVONLLVJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine](/img/structure/B12895906.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
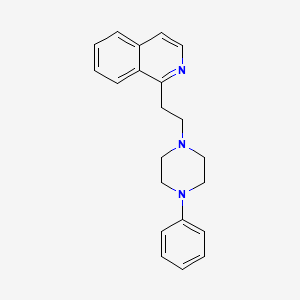
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
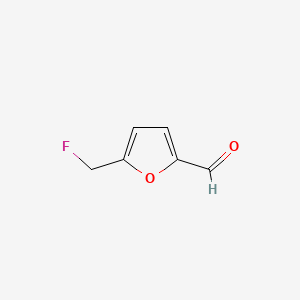
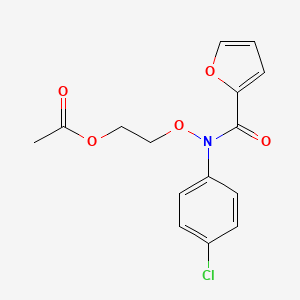
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
